molecular formula C20H21ClN4O B2952303 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE CAS No. 605626-03-7

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2952303
CAS No.: 605626-03-7
M. Wt: 368.87
InChI Key: QYOIVAWWOJIRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central acetamide scaffold linked to a 4-chlorophenyl group and a piperidine ring substituted with a benzimidazole moiety. The benzimidazole and piperidine groups are pharmacologically significant, often enhancing interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOIVAWWOJIRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Acetamide Benzimidazole-piperidine, 4-Cl-phenyl Not reported -
N-(4-Cl-phenyl)-2-(4-(naphthalen-1-yloxy)methyl-triazol-1-yl)acetamide (6m) Acetamide Triazole-naphthalene, 4-Cl-phenyl Synthetic intermediate
Benzimidazole-triazole hybrids (13, 17) Acetamide Benzimidazole-triazole, nitro groups Anti-HCV activity (EC₅₀: 5–10 μM)
2-(4-Oxo-benzothiazin-2-yl)-N-(pyridin-2-yl)acetamide Acetamide Benzothiazin, pyridinyl Not reported

Key Observations:

  • Benzimidazole vs. Triazole vs. Benzothiazin (in ) introduces a sulfur atom, which could enhance metabolic stability but reduce solubility compared to the target’s benzimidazole .
  • Aryl Substituents :

    • The 4-chlorophenyl group in the target and compound 6m enhances lipophilicity, whereas pyridinyl (in ) and nitro groups (in ) may modulate electronic effects or solubility .

Physicochemical Properties

Table 2: Molecular and Spectral Data

Compound Molecular Formula Molecular Weight Key Spectral Features (IR, HRMS) Reference
Compound 6m C₂₁H₁₈ClN₄O₂ 393.11 IR: 1678 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl)
Target (Hypothetical) C₂₀H₂₀ClN₅O ~405.87 Expected IR: ~1670–1700 cm⁻¹ (C=O), ~750 cm⁻¹ (C-Cl) -
CAS 338975-37-4 C₁₅H₁₁N₃O₂S 297.33 Not reported
  • The target’s predicted IR profile aligns with acetamide derivatives (C=O stretch ~1670–1700 cm⁻¹) and aryl chlorides (C-Cl ~750 cm⁻¹) .

Biological Activity

The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl acetamide with 1H-benzodiazole derivatives and piperidine. The resulting product is characterized by its unique structural features that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide . For instance, compounds containing the benzodiazole moiety have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AU87MG15Apoptosis induction
Compound BC620Cell cycle arrest
Target Compound VariousTBDTBD

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary findings indicate that it may exhibit anxiolytic or antidepressant-like effects by modulating serotonin and dopamine pathways.

Case Study: Neuropharmacological Evaluation
A study evaluated the effects of a related benzodiazole derivative on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, suggesting potential therapeutic applications for anxiety disorders.

The proposed mechanism of action for 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide involves:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as AKT and mTOR pathways.
  • Receptor Modulation : The piperidine moiety may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.